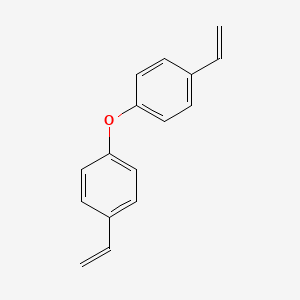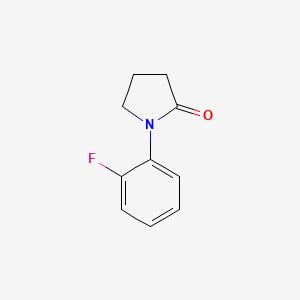
(3-Fluorophenyl)methyl-trimethylsilane
Vue d'ensemble
Description
(3-Fluorophenyl)methyl-trimethylsilane is an organosilicon compound with the molecular formula C10H15FSi It is characterized by the presence of a fluorophenyl group attached to a trimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methyl-trimethylsilane typically involves the reaction of 3-fluorobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluorophenyl)methyl-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the fluorophenyl group can lead to the formation of different fluorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like lithium aluminum hydride (LiAlH4) or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Major Products Formed
The major products formed from these reactions include various fluorinated silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3-Fluorophenyl)methyl-trimethylsilane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Explored for its role in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which (3-Fluorophenyl)methyl-trimethylsilane exerts its effects involves the interaction of the fluorophenyl group with specific molecular targets. The trimethylsilane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The pathways involved include the modulation of enzyme activity and interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chlorophenyl)methyl-trimethylsilane
- (3-Bromophenyl)methyl-trimethylsilane
- (3-Iodophenyl)methyl-trimethylsilane
Uniqueness
Compared to its halogenated counterparts, (3-Fluorophenyl)methyl-trimethylsilane exhibits unique properties such as higher stability and reactivity due to the presence of the fluorine atom. This makes it particularly valuable in applications requiring robust and reactive intermediates .
Propriétés
IUPAC Name |
(3-fluorophenyl)methyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FSi/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOMZLVTYJSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305250 | |
| Record name | [(3-Fluorophenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-48-5 | |
| Record name | NSC170019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(3-Fluorophenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(Trimethylsilyl)methyl]pyrrolidin-2-one](/img/structure/B3057096.png)






